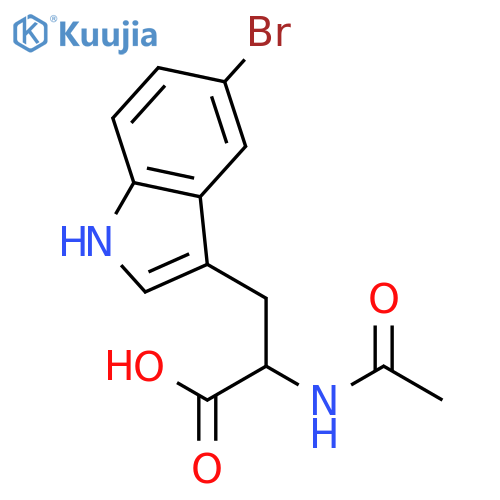

Cas no 75816-15-8 (3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid)

75816-15-8 structure

商品名:3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid

CAS番号:75816-15-8

MF:C13H13BrN2O3

メガワット:325.157922506332

MDL:MFCD09756739

CID:4175068

PubChem ID:13876093

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- DL-Tryptophan, N-acetyl-5-bromo-

- Ac-DL-5-BromoTryptophan

- 3-(5-Bromo-1h-indol-3-yl)-2-acetamidopropanoic acid

- MFCD09756739

- SY195558

- 75816-15-8

- EN300-85119

- ADA81615

- AKOS033206921

- SY301169

- 2-acetamido-3-(5-bromo-1H-indol-3-yl)propanoic acid

- N-Acetyl-5-bromo-DL-tryptophan

- 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoicacid

- 114872-74-1

- Z1255605965

- N-Acetyl-5-bromo-L-tryptophan

- 3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid

-

- MDL: MFCD09756739

- インチ: InChI=1S/C13H13BrN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)

- InChIKey: IMYCFTBQVUCEKW-UHFFFAOYSA-N

- ほほえんだ: CC(=O)NC(Cc1c[nH]c2ccc(Br)cc12)C(O)=O

計算された属性

- せいみつぶんしりょう: 324.01095Da

- どういたいしつりょう: 324.01095Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 82.2Ų

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-85119-0.1g |

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |

75816-15-8 | 95% | 0.1g |

$301.0 | 2024-05-21 | |

| Ambeed | A1137034-1g |

3-(5-Bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |

75816-15-8 | 95% | 1g |

$627.0 | 2024-04-17 | |

| Enamine | EN300-85119-0.05g |

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |

75816-15-8 | 95% | 0.05g |

$202.0 | 2024-05-21 | |

| Enamine | EN300-85119-1.0g |

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |

75816-15-8 | 95% | 1.0g |

$871.0 | 2024-05-21 | |

| Enamine | EN300-85119-2.5g |

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |

75816-15-8 | 95% | 2.5g |

$1707.0 | 2024-05-21 | |

| Enamine | EN300-85119-1g |

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |

75816-15-8 | 95% | 1g |

$871.0 | 2023-09-02 | |

| Enamine | EN300-85119-10g |

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |

75816-15-8 | 95% | 10g |

$3746.0 | 2023-09-02 | |

| A2B Chem LLC | AV72930-2.5g |

3-(5-Bromo-1h-indol-3-yl)-2-acetamidopropanoic acid |

75816-15-8 | 95% | 2.5g |

$1832.00 | 2024-04-19 | |

| Aaron | AR01ALHQ-1g |

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |

75816-15-8 | 95% | 1g |

$1223.00 | 2025-02-11 | |

| Aaron | AR01ALHQ-10g |

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid |

75816-15-8 | 95% | 10g |

$5176.00 | 2023-12-14 |

3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

75816-15-8 (3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid) 関連製品

- 503537-97-1(4-bromooct-1-ene)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 307-59-5(perfluorododecane)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:75816-15-8)3-(5-bromo-1H-indol-3-yl)-2-acetamidopropanoic acid

清らかである:99%

はかる:1g

価格 ($):564.0